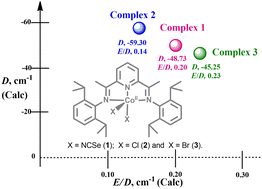Field induced single ion magnet behavior in CoII complexes in a distorted square pyramidal geometry†
Dalton Transactions Pub Date: 2023-09-19 DOI: 10.1039/D3DT01769A
Abstract
We report three CoII-based complexes with the general formula [CoII(L)(X)2] by changing the halide/pseudo-halide ions [X = NCSe (1SeCN); Cl (2Cl) and Br (3Br)]. The obtained τ5 and CShM values confirm a distorted square pyramidal geometry around the CoII ion in all these complexes. In these three complexes, the central CoII ion is situated above the basal plane of the square pyramidal geometry. The extent of distortion from the ideal SPY-5 geometry differs upon changing the coordinating halide/pseudo-halide ion in these complexes. This essentially results in the alteration of the anisotropic parameter D and hence impacts the magnetic properties in these complexes. This phenomenon has been corroborated with the aid of theoretical investigations. All these complexes display field-induced SIM behaviour with magnetic relaxation occurring through a combination of processes depending on the applied dc magnetic field values and dilution.


Recommended Literature
- [1] Influence of combined dust reducing carpet and compact air filtration unit on the indoor air quality of a classroom†
- [2] Limpid hydrogels from β-turn motif-connected tandem repeats of Aβ16–22†
- [3] Tuning the work function of polyaniline via camphorsulfonic acid: an X-ray photoelectron spectroscopy investigation
- [4] Preparation, structure and analysis of the bonding in the molecular entity (OSO)2Li{[AlF(ORF)3]Li[Al(ORF)4]} (RF = C(CF3)3)†
- [5] Quaternary ferrites by batch and continuous flow hydrothermal synthesis: a comparison†
- [6] Determination of copper in composite biomaterials by capillary electrophoresis: an UV-direct method based on in situ complex formation
- [7] Electronic structures and instabilities of ZrNCl and HfNCl: implications for superconductivity in the doped compounds
- [8] Reaction Chemistry & Engineering Emerging Investigators 2017
- [9] Atomic-absorption studies on the determination of antimony, arsenic, bismuth, germanium, lead, selenium, tellurium and tin by utilising the generation of covalent hydrides
- [10] Obituary










